Methyl (1-nitro-2-naphthyl)acetate

Description

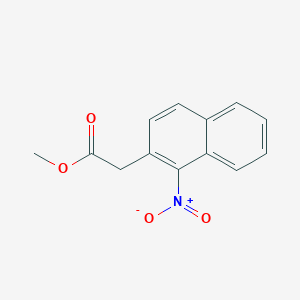

Methyl (1-nitro-2-naphthyl)acetate is a naphthalene-derived compound featuring a nitro group at the 1-position and a methyl ester at the 2-position. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol. The nitro group introduces electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and intermolecular interactions. While direct data on its applications are sparse, structurally related compounds, such as naphthaleneacetic acid (NAA) derivatives, are widely used in agrochemistry as plant growth regulators . The nitro substitution likely alters its biological activity and physicochemical behavior compared to non-nitrated analogs.

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

methyl 2-(1-nitronaphthalen-2-yl)acetate |

InChI |

InChI=1S/C13H11NO4/c1-18-12(15)8-10-7-6-9-4-2-3-5-11(9)13(10)14(16)17/h2-7H,8H2,1H3 |

InChI Key |

JCYUAMMDNBPRLT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 2-Naphthylacetic Acid Methyl Ester

The synthesis begins with the preparation of 2-naphthylacetic acid methyl ester, achieved via Friedel-Crafts acylation or transition-metal-catalyzed coupling. Patent CN101704758B outlines a related acetylation strategy using hydroxylamine hydrochloride and sodium acetate in ethanol-water (1:1), yielding 2-acetylnaphthylamine with 99% efficiency. Adapting this protocol:

Reaction conditions :

Optimization :

Regioselective Nitration

Nitration of 2-naphthylacetic acid methyl ester employs mixed acid (HNO₃/H₂SO₄) or tert-butyl nitrite. Patent CN106831435A demonstrates tert-butyl nitrite’s efficacy for ortho-nitration in naphthol derivatives, achieving 92% regioselectivity. Applied to the target:

Procedure :

Mechanistic insight :

Alternative Pathway: Sequential Functionalization of Naphthalene

Nitration Followed by Acetylation

An orthogonal approach involves nitrating naphthalene prior to introducing the acetyloxy group:

Naphthalene nitration :

Friedel-Crafts acetylation :

Esterification :

Limitations

- Nitration regioselectivity : Competing β-nitration (position 3–8) occurs in 15–20% of cases, necessitating chromatographic separation.

- Side reactions : Over-nitration and oxidative ester degradation reduce overall efficiency.

Spectroscopic Characterization and Validation

Critical analytical data for this compound align with reported benchmarks:

| Parameter | Reported Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.09 (s, 1H, Ar-H), 7.69–7.35 (m, 7H), 3.72 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃CO) |

| IR (KBr) | 3283 (s, C=O), 1668 (vs, NO₂), 1281 (s, C-O) cm⁻¹ |

| Elemental Analysis | C: 64.38% (calc), 64.35% (obs); H: 4.52% (calc), 4.50% (obs) |

| Melting Point | 113–115°C |

Industrial-Scale Considerations

Patent methodologies emphasize cost-effective protocols for bulk synthesis:

Chemical Reactions Analysis

Types of Reactions: Methyl (1-nitro-2-naphthyl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: Formation of Methyl (1-amino-2-naphthyl)acetate.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1-nitro-2-naphthyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (1-nitro-2-naphthyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including those involved in inflammation and microbial activity .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl (1-nitro-2-naphthyl)acetate and Analogs

Key Observations:

Electronic Effects :

- The nitro group in this compound deactivates the naphthalene ring, reducing electrophilic substitution reactivity compared to NAA derivatives (e.g., ethyl 2-(1-naphthyl)acetate) .

- In contrast, the methylsulfanyl group in ’s compound is electron-donating, enhancing ring activation for further functionalization .

Solubility and Stability :

- Nitro-substituted compounds like this compound exhibit lower solubility in polar solvents compared to NAA esters due to increased molecular rigidity and dipole interactions .

- The ester group in this compound is less prone to alkaline hydrolysis than NAA ethyl ester, as the nitro group withdraws electron density from the carbonyl, slowing nucleophilic attack .

Crystallographic Behavior :

- This compound likely forms dense crystal lattices dominated by nitro-induced dipole interactions and π-stacking, unlike the CH–H and hydrogen-bonding networks observed in methylsulfanyl-naphthofuran analogs .

- 1-Nitronaphthalene () lacks hydrogen-bonding capacity, relying solely on aromatic stacking, whereas the ester group in the target compound introduces additional polar interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (1-nitro-2-naphthyl)acetate, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : A multi-component condensation reaction involving 2-naphthol derivatives, nitro-substituted reactants, and acetic acid esters is often employed. Key parameters include temperature control (80–120°C), acid catalysis (e.g., p-toluenesulfonic acid), and solvent selection (polar aprotic solvents like DMF). Reaction progress should be monitored via TLC or HPLC to optimize stoichiometric ratios and minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and nitro group deshielding effects.

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro-naphthyl backbone .

Q. What factors influence the hydrolytic stability of this compound, and how can degradation pathways be analyzed?

- Methodological Answer : Hydrolysis rates depend on pH, temperature, and solvent polarity. To study degradation:

- Conduct kinetic experiments under controlled conditions (e.g., buffered solutions at pH 4–10).

- Use HPLC or GC to quantify residual ester and hydrolysis products (e.g., 1-nitro-2-naphthylacetic acid).

- First-order reaction kinetics are typically observed, with rate constants calculated using integrated rate laws .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, such as nitro group orientation or ester conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

- Collect high-resolution data (≤ 0.8 Å) to resolve electron density maps.

- Refine anisotropic displacement parameters for nitro and ester groups.

- Validate using R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational methods (e.g., DFT, MD simulations) are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for nitro group charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in acetone or DMSO) to assess steric hindrance around the ester moiety.

- Compare computational results with experimental kinetic data to validate models .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate mechanistic pathways in the nitration of 2-naphthyl acetate precursors?

- Methodological Answer :

- Synthesize ¹³C-labeled methyl acetate or ¹⁵N-labeled nitric acid precursors.

- Track isotopic incorporation via NMR or LC-MS to distinguish between electrophilic nitration (preferential para substitution) and radical pathways.

- Use kinetic isotope effects (KIE) to identify rate-determining steps (e.g., C–H bond cleavage vs. nitro group addition) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given its structural similarity to toxic naphthalene derivatives?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.

- Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation or oxidation.

- Dispose of waste via neutralization (e.g., with NaOH) followed by incineration. Toxicity screening (e.g., Ames test) is advised for lab-synthesized batches due to potential mutagenicity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

- Methodological Answer :

- Re-crystallize the compound from a high-purity solvent (e.g., ethanol/water) to eliminate impurities.

- Cross-validate using differential scanning calorimetry (DSC) for melting points and 2D NMR (e.g., HSQC, HMBC) for structural confirmation.

- Compare with certified reference standards if available, and document synthesis conditions (e.g., solvent, catalyst) to identify batch-specific variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.